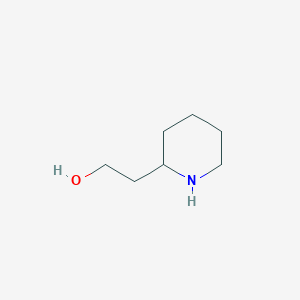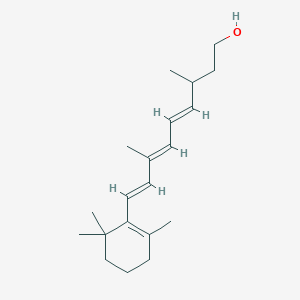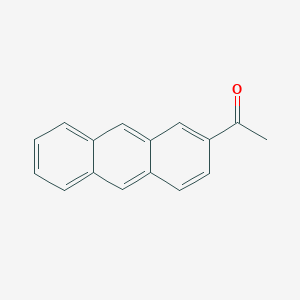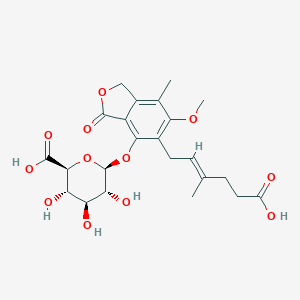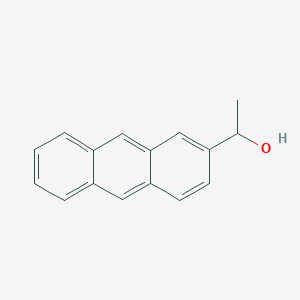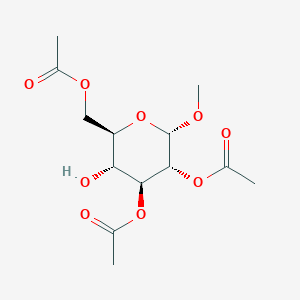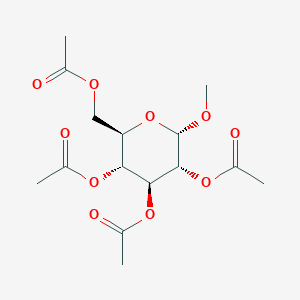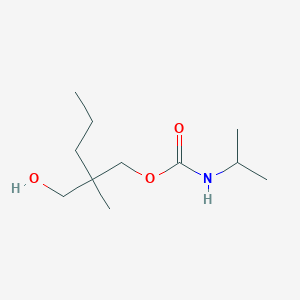
2-(羟甲基)-2-甲基戊基异丙基-氨基甲酸酯
描述
The chemical "2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate" is a compound that can be synthesized through various chemical reactions, involving carbamate derivatives and hydroxymethyl functionalities. Although direct studies on this exact molecule were not found, research on similar compounds provides insights into the methods and principles that could apply to its synthesis and analysis.
Synthesis Analysis
The synthesis of carbamate derivatives often involves the interaction of alcohols with isocyanates or carbamoyl chlorides. For example, the synthesis and evaluation of bis(carbamate) derivatives of imidazoles demonstrated the importance of substituents on the molecule's activity and properties (Anderson, Bhattacharjee, & Houston, 1989). Similar synthetic strategies could be employed for the target molecule, considering the presence of a hydroxymethyl group and the carbamate functional group.
Molecular Structure Analysis
The molecular structure of carbamates is crucial for their chemical behavior and interactions. Studies on carbamates like ethyl N-[2-(hydroxyacetyl)phenyl]carbamate have shown how molecular structures, including hydrogen bonding and steric hindrance, influence their properties and reactivity (Garden et al., 2007).
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, including hydrolysis, amination, and interactions with other organic compounds. For instance, the reaction mechanisms and antineoplastic activities of specific carbamates against different types of cancers have been evaluated, showcasing the diverse chemical reactivity and potential applications of carbamate derivatives (Anderson, Chang, & Mcpherson, 1983).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and stability, are influenced by their molecular structure. Research on the dielectric properties of photoreactive polystyrene containing carbamate groups in the side chain has provided insights into the material properties that could be relevant for the target molecule (Kim et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming derivatives, are critical for understanding carbamates' functionality. Studies on the synthesis, evaluation of chemical reactivity, and murine antineoplastic activity of carbamate derivatives highlight the importance of chemical modifications on the biological activity and chemical stability of these compounds (Anderson, Chang, & Mcpherson, 1983).
科学研究应用
氨基甲酸酯化学简介
氨基甲酸酯,如2-(羟甲基)-2-甲基戊基异丙基-氨基甲酸酯,是一类有机化合物,在科学研究和工业过程中具有广泛的应用。这些化合物以氨基甲酸酯基团的存在为特征,氨基甲酸酯基团是源自氨基甲酸酯的官能团。氨基甲酸酯的多功能性源于它们的反应性,这使得它们可用于各种化学转化,并作为更复杂分子的合成中间体。
代谢和毒理学研究
氨基甲酸酯,包括结构相关的化合物,已对其代谢途径和潜在毒性进行了广泛的研究。例如,2-甲基丙烯(异丁烯)是一种用于合成橡胶工业的气态化学物质,它会经历代谢活化形成反应性环氧化物,这对于了解该化合物的毒性和环境影响至关重要 (Cornet & Rogiers, 1997)。这些研究强调了评估氨基甲酸酯化合物在环境和生物背景下的代谢命运和潜在危害的重要性。
抗菌和抗生物膜特性
氨基甲酸酯衍生物的抗菌和抗生物膜活性已成为一个重要的研究领域。像香芹酚这样的天然化合物,其功能与氨基甲酸酯相似,对广泛的病原体表现出有效的抗菌特性。这导致了探索氨基甲酸酯类似物以开发新的抗菌剂和仿生抗感染材料 (Marchese et al., 2018)。
药理特性
氨基甲酸酯也因其药理特性而被探索。百里酚,一种与氨基甲酸酯反应性相似的天然单萜酚,已被证明具有多种治疗作用,包括抗氧化、抗炎和抗菌活性。这表明氨基甲酸酯衍生物在开发新的药理剂方面的潜力 (Nagoor Meeran et al., 2017)。
环境化学和毒理学
氨基甲酸酯的环境化学和毒理学,如乙基氨基甲酸酯(氨基甲酸乙酯),已得到广泛的综述,重点关注它们的发生、代谢和潜在健康风险。此类研究对于了解氨基甲酸酯化合物的环境归宿和安全性以及指导监管政策至关重要 (Weber & Sharypov, 2009)。
安全和危害
作用机制
Target of Action
The primary targets of carbamates, the class of compounds to which 2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate belongs, are often enzymes or proteins in biological systems . For instance, carbamates can bind with neutral amine groups to form a carbamate, a post-translational modification known as carbamylation . This modification is known to occur on several important proteins .
Mode of Action
Carbamates interact with their targets by forming a carbamate group. The carbamate group is formed when carbon dioxide binds with neutral amine groups . This interaction results in changes in the protein structure and function, which can have significant downstream effects .
Biochemical Pathways
The formation of a carbamate group can affect various biochemical pathways. For example, the N-terminal amino groups of valine residues in the α- and β-chains of deoxyhemoglobin exist as carbamates . They help to stabilize the protein when it becomes deoxyhemoglobin, and increase the likelihood of the release of remaining oxygen molecules bound to the protein .
Pharmacokinetics
The pharmacokinetics of carbamates, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on their specific structure and the biological system in which they are present . .
Result of Action
The result of the action of carbamates can be diverse, depending on the specific target and the biological system. For instance, in the case of deoxyhemoglobin, the formation of a carbamate group helps stabilize the protein and facilitates the release of remaining oxygen molecules .
Action Environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors. For example, the formation of a carbamate group is a reversible process that can be influenced by factors such as pH and temperature . Additionally, certain carbamates are known to be stable and well-known, while carbamic acids are unstable .
属性
IUPAC Name |
[2-(hydroxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKYMRWEPMUFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885302 | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-2-methylpentyl isopropyl-carbamate | |
CAS RN |
25462-17-3 | |
| Record name | 2-(Hydroxymethyl)-2-methylpentyl N-(1-methylethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxymethyl-2-methylpentyl isopropylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbamic acid, N-(1-methylethyl)-, 2-(hydroxymethyl)-2-methylpentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)-2-methylpentyl isopropyl-carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYMETHYL-2-METHYLPENTYL ISOPROPYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1P2BB65RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Methoxy-[7-13C]-benzoic Acid](/img/structure/B17940.png)

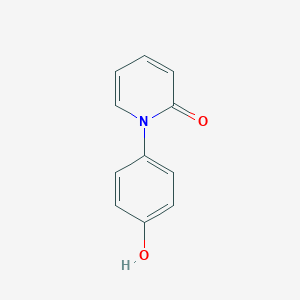
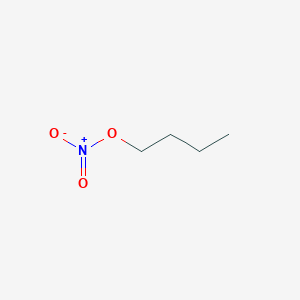
![4H-Thieno[2,3-c]isoquinolin-5-one](/img/structure/B17954.png)
